molecular formula C20H15FN4OS2 B2539369 2-((2-(3-fluorophenyl)-5-phenyl-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 950266-36-1

2-((2-(3-fluorophenyl)-5-phenyl-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide

Cat. No. B2539369
CAS RN: 950266-36-1
M. Wt: 410.49
InChI Key: DLUNFCGEYPSMNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiazole is a heterocyclic compound that consists of a five-membered ring containing one sulfur atom, one nitrogen atom, and three carbon atoms . It’s a good pharmacophore nucleus due to its various pharmaceutical applications . Its derivatives have a wide range of biological activities such as antioxidant, analgesic, antibacterial, anticancer, antiallergic, antihypertensive, anti-inflammatory, antimalarial, antifungal, and antipsychotic .


Molecular Structure Analysis

The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . On account of its aromaticity, the ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .


Chemical Reactions Analysis

Thiazole derivatives can undergo a variety of chemical reactions due to the presence of reactive positions in the aromatic ring . These reactions include donor–acceptor interactions, nucleophilic substitutions, and oxidation reactions .

Scientific Research Applications

Anticancer Potential

A series of N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds, similar in structure to the chemical , demonstrated significant cytotoxic activities against several cancer cell lines, particularly breast cancer. These findings suggest the compound's potential application in cancer research, with derivatives showing strong anticancer effects (Sraa Abu-Melha, 2021).

Metabolic Stability Improvement

In efforts to enhance the metabolic stability of PI3Kα and mTOR inhibitors, various 6,5-heterocyclic analogues were examined, showing that modifications in the chemical structure could significantly reduce metabolic deacetylation, improving stability and effectiveness of the compounds (Markian M Stec et al., 2011).

Antitumor Activity Evaluation

New derivatives of N-[4-(benzothiazole-2-yl)phenyl]acetamide bearing different heterocyclic ring systems were synthesized and screened for their antitumor activity, highlighting the compound's capacity to inhibit tumor growth in vitro. Some derivatives showed considerable anticancer activity against various cancer cell lines, indicating the potential of these compounds in antitumor therapies (L. Yurttaş et al., 2015).

Acidity Constants Determination

Research into the pKa values of newly synthesized acetamide derivatives related to the compound of interest revealed insights into their chemical reactivity and stability, which are essential parameters in drug design and development (M. Duran & M. Canbaz, 2013).

Antibacterial Agents

The synthesis of derivatives with antibacterial activity highlights another potential application of the compound . Such studies demonstrate the compound's utility in developing new antibacterial treatments, addressing the growing concern of antibiotic resistance (K. Ramalingam et al., 2019).

Future Directions

Thiazole and its derivatives have been the focus of many research studies due to their wide range of biological activities . Future research may continue to explore the potential of thiazole derivatives in the development of new therapeutic agents for a variety of pathological conditions .

properties

IUPAC Name

2-[[2-(3-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN4OS2/c21-15-8-4-7-14(11-15)18-24-17(13-5-2-1-3-6-13)19(25-18)28-12-16(26)23-20-22-9-10-27-20/h1-11H,12H2,(H,24,25)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLUNFCGEYPSMNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC(=CC=C3)F)SCC(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.